6-iodo-1H-indazol-3-amine
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Overview
Description
6-iodo-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6IN3. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 6th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of 6-Iodo-1H-Indazol-3-Amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, a process that is often disrupted in cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition affects apoptosis and cell cycle, possibly leading to the death of cancer cells .
Biochemical Pathways
The compound affects the p53/MDM2 pathway . This pathway is involved in cell cycle regulation and apoptosis, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer .
Result of Action
The compound exhibits promising inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . Specifically, it has shown a significant inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . Moreover, it has shown great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Action Environment
The action environment of this compound is primarily the intracellular space of cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazole-3-ylamine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-iodo-1H-indazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1H-indazol-3-ylamine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
6-iodo-1H-indazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or electronic components.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-ylamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazol-3-ylamine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
6-Chloro-1H-indazol-3-ylamine: Contains a chlorine atom, which also influences its chemical and biological properties.
Uniqueness
The presence of the iodine atom in 6-iodo-1H-indazol-3-amine makes it more reactive in nucleophilic substitution reactions compared to its bromo or chloro counterparts. This can be advantageous in the synthesis of complex molecules. Additionally, the iodine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
6-iodo-1H-indazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOVGSLRWICSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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